

# Toxicological Assessment of Notoginsenoside T5: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Notoginsenoside T5 |           |
| Cat. No.:            | B12107782          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a summary of the currently available toxicological information on **Notoginsenoside T5**. It is intended for an audience of researchers, scientists, and drug development professionals. A significant data gap exists in the scientific literature regarding the comprehensive toxicological profile of **Notoginsenoside T5**. The information presented herein should be interpreted with caution, and further rigorous experimental validation is required.

#### Introduction

**Notoginsenoside T5** is a dammarane-type triterpenoid saponin isolated from Panax notoginseng. While various saponins from P. notoginseng have been investigated for their pharmacological properties, the toxicological profile of **Notoginsenoside T5** remains largely uncharacterized. This guide summarizes the limited available data on the safety of **Notoginsenoside T5** and provides a comparative overview of the toxicological assessments of related ginsenosides. Additionally, it outlines standard experimental protocols relevant to the toxicological evaluation of such natural compounds.

### **Toxicological Data for Notoginsenoside T5**

Currently, there is a notable scarcity of published studies specifically investigating the toxicological properties of **Notoginsenoside T5**. A comprehensive search of scientific literature



reveals a lack of data on its cytotoxicity, genotoxicity, acute toxicity, and sub-chronic toxicity.

One study has identified **Notoginsenoside T5** as a saponin from Panax notoginseng with strong anaphylactic potential in an in vitro setting.[1] The study utilized a mast cell degranulation assay to assess the anaphylactic abilities of various saponins.

## Experimental Protocols Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay is a common method to screen for compounds that can induce mast cell degranulation, a key event in anaphylactic reactions.[2][3][4][5]

- Cell Line: Rat basophilic leukemia (RBL-2H3) cells are frequently used as a model for mast cells.
- Principle: The release of the enzyme β-hexosaminidase from mast cell granules upon stimulation is measured as an indicator of degranulation.
- Methodology:
  - RBL-2H3 cells are cultured under appropriate conditions.
  - The cells are then exposed to the test compound (e.g., Notoginsenoside T5) at various concentrations.
  - Positive and negative controls are included. A known mast cell degranulating agent like compound 48/80 can be used as a positive control.[2]
  - After a specific incubation period, the cell supernatant is collected.
  - The amount of β-hexosaminidase released into the supernatant is quantified using a colorimetric or fluorometric substrate.
  - The total β-hexosaminidase content is determined by lysing the cells.



 $\circ$  The percentage of  $\beta$ -hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the cells.

### Comparative Toxicological Data of Other Panax notoginseng Saponins

In the absence of direct toxicological data for **Notoginsenoside T5**, examining the data from structurally related compounds can provide some context. However, it is crucial to note that small structural differences can lead to significant variations in toxicological profiles.

Studies on other notoginsenosides, such as Notoginsenoside R1 (NGR1), have reported cytotoxic effects on various cancer cell lines.

| Compound                          | Cell Line              | IC50 Value   | Exposure Time | Reference |
|-----------------------------------|------------------------|--------------|---------------|-----------|
| Notoginsenoside<br>R1             | HeLa (cervical cancer) | 0.8 mM       | 24 h          | [6]       |
| 0.41 mM                           | 48 h                   | [6]          |               |           |
| CaSki (cervical cancer)           | 0.4 mM                 | 24 h         | [6]           |           |
| 0.19 mM                           | 48 h                   | [6]          |               |           |
| Notoginsenoside<br>R1             | A549 (lung<br>cancer)  | 0.839 mg/mL  | 72 h          | [7]       |
| Notoginsenoside<br>R1             | H22 (hepatoma)         | 121.50 μg/mL | 24 h          | [8]       |
| 20(S/R)-<br>Notoginsenoside<br>R2 | H22 (hepatoma)         | 65.91 μg/mL  | 24 h          | [8]       |

## Experimental Protocols MTT Assay for Cell Viability



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

- Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Methodology:
  - Cells are seeded in a 96-well plate and allowed to attach overnight.
  - The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 24, 48, 72 hours).
  - After the treatment period, the medium is removed, and MTT solution is added to each well.
  - The plate is incubated to allow for formazan crystal formation.
  - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.[9]

There is no available data on the genotoxicity of **Notoginsenoside T5**. Standard genotoxicity assays include the Ames test and the in vitro micronucleus assay.

### **Experimental Protocols Bacterial Reverse Mutation Assay (Ames Test)**

Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with
mutations in genes involved in histidine synthesis. It measures the ability of a test substance
to cause mutations that result in a reversion to the "wild-type" state, allowing the bacteria to
grow on a histidine-free medium.



#### Methodology:

- The bacterial strains are exposed to the test compound with and without a metabolic activation system (S9 mix), which mimics mammalian metabolism.
- The treated bacteria are plated on a minimal agar medium lacking histidine.
- After incubation, the number of revertant colonies is counted.
- A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

### In Vitro Micronucleus Assay

- Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei
  are small, extranuclear bodies that are formed during cell division from chromosome
  fragments or whole chromosomes that lag behind at anaphase.
- Methodology:
  - Cultured mammalian cells are exposed to the test compound.
  - The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
  - After an appropriate incubation period, the cells are harvested and stained.
  - The frequency of micronuclei in binucleated cells is determined by microscopic analysis.
  - An increase in the frequency of micronucleated cells indicates clastogenic (chromosomebreaking) or aneugenic (chromosome loss) potential.

No in vivo acute or sub-chronic toxicity studies for **Notoginsenoside T5** have been found. However, studies on other ginsenoside compositions provide some insights into their potential toxicity in animal models.



| Substanc<br>e                                  | Animal<br>Model | Study<br>Duration | Route of<br>Administr<br>ation | NOAEL<br>(No-<br>Observed<br>-Adverse-<br>Effect<br>Level) | Key<br>Findings                                                                             | Referenc<br>e |
|------------------------------------------------|-----------------|-------------------|--------------------------------|------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------|
| Ginsenosid<br>e<br>Compositio<br>n<br>(UG0712) | SD Rats         | 13 weeks          | Oral                           | >1600<br>mg/kg/day                                         | No<br>treatment-<br>related<br>mortality or<br>significant<br>toxic<br>effects<br>observed. | [10][11]      |
| Rare<br>Ginsenosid<br>es                       | SD Rats         | 90 days           | Oral                           | <200<br>mg/kg/day                                          | High doses (600 mg/kg) induced inflammato ry changes in the liver and intestines.           | [12]          |
| Compound<br>K                                  | Beagle<br>Dogs  | 90 days           | Intravenou<br>s                | 6.7<br>mg/kg/day                                           | Hepatotoxi<br>city<br>observed<br>at higher<br>doses (20<br>and 60<br>mg/kg/day)            |               |
| Panax<br>notoginsen<br>g saponins<br>(PNS)     | Wistar<br>Rats  | Acute             | Intravenou<br>s                | -                                                          | Doses<br>≥150<br>mg/kg<br>showed                                                            | [13]          |



potential for cardiac toxicity; 450 mg/kg was lethal.

### Experimental Protocols Acute Oral Toxicity Study (e.g., OECD Guideline 423)

- Principle: This study provides information on the short-term toxic effects of a substance following a single oral dose.
- Methodology:
  - A small group of animals (usually rodents) is used.
  - The test substance is administered orally at a specific starting dose.
  - Animals are observed for signs of toxicity and mortality for up to 14 days.
  - Depending on the outcome, the dose is increased or decreased in subsequent steps with new groups of animals.
  - The study allows for the classification of the substance into a toxicity category and an estimation of the LD50 (lethal dose for 50% of the animals).

### Sub-chronic Oral Toxicity Study (e.g., OECD Guideline 408)

- Principle: This study assesses the adverse effects of a substance after repeated oral administration over a period of 90 days.
- Methodology:
  - Typically, three dose levels (low, mid, high) and a control group of rodents are used.
  - The test substance is administered daily for 90 days.



- Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
- At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses.
- A comprehensive necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes.
- The study helps to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

### Visualization of a General Toxicological Assessment Workflow

Due to the lack of specific data on signaling pathways involved in **Notoginsenoside T5** toxicity, a diagram illustrating these pathways cannot be provided. However, a general workflow for the toxicological assessment of a natural compound is presented below.





Click to download full resolution via product page

A general workflow for the toxicological assessment of a natural compound.



### **Conclusion and Future Perspectives**

The toxicological assessment of **Notoginsenoside T5** is currently in its infancy, with a significant lack of data to establish a comprehensive safety profile. The only available evidence suggests a potential for in vitro anaphylactic reactions. There is an urgent need for systematic studies to evaluate the cytotoxicity, genotoxicity, acute, and sub-chronic toxicity of **Notoginsenoside T5**. Such studies are essential to determine its safety and to support any future development of this compound for therapeutic applications. Researchers are encouraged to employ standardized toxicological testing protocols to generate reliable and reproducible data that can contribute to a better understanding of the risk-benefit profile of **Notoginsenoside T5**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Anaphylactic Rare Saponins Separated from Panax notoginseng Saponin and a Proteomic Approach to Their Anaphylactic Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro sensitization and mast cell degranulation in human jejunal mucosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Notoginsenoside R1 induces DNA damage via PHF6 protein to inhibit cervical carcinoma cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line PMC [pmc.ncbi.nlm.nih.gov]







- 8. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notoginsenoside R1 prevents H9c2 cardiomyocytes apoptosis against hypoxia/reoxygenation via the ERs/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-week subchronic toxicity study of a novel ginsenoside composition from ginseng leaves in rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-week subchronic toxicity study of a novel ginsenoside composition from ginseng leaves in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liver Toxicity of Rare Ginsenosides in Rats after 13 Weeks of Oral Exposure [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Assessment of Notoginsenoside T5: A
  Review of Current Knowledge and Future Directions]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b12107782#notoginsenoside-t5toxicological-assessment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com